REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([NH:20][NH:21]C(OC(C)(C)C)=O)=[O:19])[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:7][CH:8]=1)#[N:2]>Cl.O1CCOCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([NH:20][NH2:21])=[O:19])[CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:7][CH:8]=1)#[N:2] |f:1.2|
|
Name
|
compound
|
Quantity
|
72.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=NC1)C1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
728 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, dichloromethane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium hydrogencarbonate and saturated sodium chloride solution in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
The obtained solid was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=NC1)C1=CC=C(C=C1)C1(CC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |